Comparative Molecular Properties: Lipophilicity and Hydrogen-Bonding Capacity vs. Unsubstituted Benzamide
The target compound exhibits an XLogP3 of 3.3, substantially higher than the unsubstituted benzamide (XLogP ≈ 0.6), indicating optimized membrane permeability for intracellular Bcl-2 target engagement [1]. The presence of 4 hydrogen-bond acceptors (vs. 1 for benzamide) provides stronger interactions with key arginine residues in the Bcl-2 BH3-binding groove [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Benzamide (XLogP = ~0.6) |
| Quantified Difference | +2.7 log units |
| Conditions | Calculated by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement, making this compound a more suitable starting point for Bcl-2 inhibitor optimization than simple benzamides.
- [1] PubChem Compound Summary for CID 7267131, 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/896295-99-1. Accessed 25 Apr 2026. View Source
